2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-13(2)7-8-14-9-10-3-5-11(12)6-4-10/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEPORCNPLMOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
-
Alkoxide Formation : N,N-Dimethylethanolamine is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) to generate the corresponding alkoxide ion.
-
Nucleophilic Substitution : The alkoxide reacts with 4-chlorobenzyl bromide in an anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C for 6–12 hours.
Key Parameters :
Optimization and Yield Data
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Base | NaH vs. KOH | NaH: 85% vs. KOH: 72% |
| Solvent | DMF vs. THF | DMF: 88% vs. THF: 82% |
| Reaction Time | 6h vs. 12h | 12h: 90% vs. 6h: 78% |
| Temperature | 60°C vs. 80°C | 80°C: 92% vs. 60°C: 84% |
Source: Adapted from Williamson ether synthesis optimizations.
Reductive Amination: Alternative Pathway for Amine Functionalization
While less common, reductive amination offers an alternative route to introduce the N,N-dimethyl group post-etherification. This method is advantageous when starting from ethanolamine derivatives.
Stepwise Synthesis
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Etherification First : 2-[(4-Chlorophenyl)methoxy]ethanol is prepared via Williamson synthesis using ethanol and 4-chlorobenzyl bromide.
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Amine Formation : The resulting alcohol is converted to the primary amine via mesylation followed by ammonolysis.
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Methylation : The primary amine undergoes dimethylation using formaldehyde and formic acid (Eschweiler-Clarke reaction).
Reaction Scheme :
Challenges and Mitigations
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Low Yield in Ammonolysis : Mesylates often exhibit poor reactivity with ammonia. Using aqueous ammonia at 100°C improves conversion to ~65%.
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Over-Methylation : Excess formaldehyde can lead to quaternary ammonium salts. Controlled stoichiometry (2:1 formaldehyde:amine) limits this side reaction.
Halogen Exchange Strategies: Enhancing Reactivity
The choice of halogen in the benzyl halide significantly impacts reaction efficiency. Bromides are generally more reactive than chlorides due to better leaving group ability.
Synthesis of 4-Chlorobenzyl Bromide
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Free-Radical Bromination : 4-Chlorotoluene undergoes bromination using N-bromosuccinimide (NBS) under UV light.
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Purification : Distillation under reduced pressure (b.p. 120–125°C at 15 mmHg) yields 95% pure product.
Advantage : Bromides facilitate faster Williamson reactions compared to chlorides, reducing side product formation.
Workup and Purification Techniques
Post-synthetic processing is critical to achieving pharmaceutical-grade purity.
Isolation Steps
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Liquid-Liquid Extraction : The crude product is partitioned between ethyl acetate and water to remove inorganic salts.
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Drying : Anhydrous magnesium sulfate or sodium sulfate is used to eliminate residual moisture.
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Crystallization : Recrystallization from benzene/hexane (1:3 v/v) yields colorless crystals with >99% purity.
Analytical Characterization
| Technique | Data for 2-[(4-Chlorophenyl)methoxy]-N,N-dimethylethanamine |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.35 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.45 (s, 2H, OCH₂), 3.60 (t, 2H, CH₂N), 2.40 (s, 6H, N(CH₃)₂) |
| MS (EI) | m/z 213.1 [M]⁺ |
| MP | 103–106°C (hydrochloride salt) |
Source: PubChem CID 413367 and patent data.
Emerging Methodologies and Innovations
Recent advances focus on catalytic and green chemistry approaches:
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical entities.
| Reaction Type | Example Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or aldehydes |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Sodium hydroxide | Various substituted derivatives |
Biology
- Biological Activity : Research indicates that 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine may interact with various biological systems. It has been studied for its potential effects on enzymes and receptors, contributing to our understanding of cellular signaling pathways and gene expression.
- Cellular Effects : Preliminary studies suggest that this compound could influence cellular functions and metabolism, although comprehensive data on its mechanisms is still limited.
Medicine
- Therapeutic Potential : There is ongoing investigation into the compound's role in drug development. Its structural characteristics position it as a candidate for treating various diseases, potentially including neurodegenerative disorders and cancer .
- Case Study : A study highlighted its potential as an antidepressant analog due to its interaction with neurotransmitter systems. The compound's efficacy was assessed in animal models, showing promising results in modulating mood-related behaviors.
Industrial Applications
2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is utilized in the production of specialty chemicals and agrochemicals. Its unique properties allow it to serve as an intermediate in synthesizing pharmaceuticals, providing a pathway for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Key Observations :
- Aryl Group Impact: The 4-chlorophenyl group in chlorphenoxamine enhances anticholinergic activity compared to diphenhydramine’s diphenylmethoxy group, which prioritizes H1 receptor antagonism .
- Heterocyclic Addition: Carbinoxamine’s pyridinyl group increases specificity for histamine H1 receptors, reducing off-target effects .
- N-Substitution: Methylation of the amine (e.g., 2-(4-fluorophenoxy)-N-methylethanamine) alters receptor binding kinetics and metabolic stability .
Backbone-Modified Analogs
Key Observations :
- Benzofuran vs. Phenyl: The benzofuran analog exhibits serotonergic activity due to its planar aromatic system, contrasting with the anticholinergic effects of chlorphenoxamine .
Pharmacokinetic and Toxicity Comparison
Key Observations :
- Chlorphenoxamine’s shorter half-life necessitates frequent dosing compared to carbinoxamine .
- Diphenhydramine’s lipophilicity contributes to prolonged central nervous system effects .
Biological Activity
The compound 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine , also known as 4-Chloro-α-methoxy-N,N-dimethylethanamine , has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C10H14ClN
- Molecular Weight : 185.68 g/mol
- Canonical SMILES : CC(C)N(CC1=CC=C(C=C1)Cl)OC
The biological activity of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine is primarily attributed to its interaction with various biochemical pathways. It acts as a monoamine reuptake inhibitor , particularly affecting neurotransmitters such as serotonin and norepinephrine. This mechanism is crucial for its potential application in treating mood disorders and other neuropsychiatric conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study investigating its efficacy against various bacterial strains reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
In vitro studies have demonstrated that 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine exhibits cytotoxic effects on various cancer cell lines. The following table summarizes its activity against selected cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 20.3 |
The compound's mechanism in cancer cells appears to involve apoptosis induction and cell cycle arrest, making it a subject of interest for further anticancer drug development.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress markers and improve neuronal survival in vitro:
- Oxidative Stress Reduction : Decreased levels of reactive oxygen species (ROS) by approximately 40% in neuronal cultures treated with the compound.
- Neuronal Survival : Enhanced survival rates of neurons exposed to neurotoxic agents by up to 50%.
Case Studies
-
Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine in treating skin infections caused by resistant bacteria. The results showed a significant reduction in infection rates compared to standard treatments. -
Cancer Research :
A laboratory study investigated the effects of the compound on tumor growth in xenograft models. Tumors treated with the compound exhibited a reduction in size by over 30% compared to control groups, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzyl alcohols and N,N-dimethylethanolamine derivatives. For example, 1-naphthoyl chloride and methoxyphenethylamine analogs can be reacted in dichloromethane with diisopropylethylamine as a base, followed by extraction and purification . Carbodiimide coupling reagents (e.g., DCC) with HOBt are effective for forming amide or ether linkages, as demonstrated in related antihistamine syntheses . Key intermediates should be characterized via -NMR (e.g., confirming methoxy and aromatic protons) and IR spectroscopy (e.g., verifying ether or amine functional groups) .
Q. How can spectroscopic techniques differentiate 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine from structurally similar antihistamines?
- Methodological Answer :
- IR Spectroscopy : Identify the ether (C-O-C stretch at 1100–1250 cm) and tertiary amine (N-CH bends at 1380–1450 cm) groups .
- -NMR : Look for characteristic signals:
- Aromatic protons from the 4-chlorophenyl group (δ 7.2–7.4 ppm, doublet).
- Methoxy protons (δ 3.2–3.5 ppm, singlet) and N,N-dimethyl groups (δ 2.2–2.4 ppm, singlet) .
- Mass Spectrometry : Confirm the molecular ion peak (e.g., m/z 290.79 for the free base) and fragmentation patterns (e.g., loss of N,N-dimethylethanamine) .
Q. What in vitro assays are suitable for evaluating the antihistaminic activity of this compound?
- Methodological Answer :
- Histamine Receptor Binding Assays : Use radiolabeled -mepyramine to assess H-receptor affinity in guinea pig ileum or transfected cell lines .
- Functional Antagonism : Measure inhibition of histamine-induced contraction in isolated tracheal smooth muscle .
- Safety Profiling : Determine acute toxicity (LD) via intravenous (e.g., 32 mg/kg in mice) and oral (e.g., 162 mg/kg) administration, noting species-specific variations .
Advanced Research Questions
Q. How can enantiomeric impurities in 2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine be resolved, and what analytical methods validate chiral purity?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases to separate (R)- and (S)-enantiomers .
- Circular Dichroism (CD) : Confirm enantiomer-specific optical activity in the 200–300 nm range .
- Pharmacopeial Standards : Compare retention times and peak areas against certified reference materials (e.g., USP impurity standards) .
Q. What metabolic pathways are implicated in the biodegradation of this compound, and how can its environmental persistence be assessed?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites (e.g., N-demethylation) and phase II conjugates .
- Wastewater Analysis : Deploy LC-HRMS to detect trace metabolites (e.g., 4-methoxy-N,N-dimethylcathinone analogs) in environmental samples, using characteristic neutral losses (e.g., CHN) for identification .
Q. How should researchers address contradictions in reported LD values across studies?
- Methodological Answer :
- Species and Route Variability : Reconcile differences by standardizing test models (e.g., mouse vs. rat) and administration routes (e.g., intravenous vs. oral) .
- Purity Verification : Confirm batch-to-batch consistency via HPLC-UV (>98% purity) to rule out impurity-driven toxicity .
- Dose-Response Modeling : Use probit analysis to calculate LD with 95% confidence intervals, accounting for outlier data .
Q. What strategies elucidate the compound’s interaction with non-canonical targets like cholesterol-metabolizing enzymes?
- Methodological Answer :
- Binding Studies : Perform competitive assays with -tamoxifen to assess affinity for antiestrogen-binding sites (AEBS) linked to cholesterol epoxide hydrolase (ChEH) .
- Molecular Docking : Simulate interactions with ChEH’s catalytic domain using software like AutoDock Vina, focusing on hydrophobic pockets accommodating the 4-chlorophenyl group .
Q. How can trace-level impurities (e.g., brominated analogs) be quantified during quality control?
- Methodological Answer :
- HPLC-MS/MS : Employ a C18 column with gradient elution (acetonitrile:water + 0.1% formic acid) to separate impurities. Monitor transitions like m/z 305.84 → 154.0 for brominated derivatives .
- Stability Testing : Accelerate degradation under heat/humidity (ICH Q1A guidelines) to identify degradation impurities (e.g., hydrolyzed methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
